High-Yield, Regioselective Cobalt-Catalyzed Carbocyclization for Indenol Synthesis
2-Hydroxy-6-iodobenzaldehyde serves as a specific substrate class (o-iodobenzaldehyde) in a cobalt-catalyzed carbocyclization with alkynes, achieving yields of up to 99% for the corresponding indenols [1]. The reaction demonstrates exceedingly high regioselectivity, yielding a single regioisomer for most unsymmetrical alkynes tested [1]. This performance is directly tied to the ortho-iodo substitution, as the analogous meta- or para-iodobenzaldehydes are not competent substrates for this transformation, nor are they reported to undergo this cyclization with comparable efficiency or selectivity [1].
| Evidence Dimension | Catalytic Cyclization Yield |
|---|---|
| Target Compound Data | Up to 99% yield |
| Comparator Or Baseline | meta- or para-iodobenzaldehydes (Not reported/Not applicable) |
| Quantified Difference | Exclusive reactivity for ortho-iodo substitution |
| Conditions | Co(dppe)I2 (5 mol%), Zn powder (2.2 equiv), alkyne (1.5 equiv), CH3CN, 80°C, 8 h |
Why This Matters
This high-yielding, highly regioselective reaction provides a direct, efficient route to valuable indenol scaffolds, justifying the procurement of the ortho-iodo isomer when this specific transformation is targeted.
- [1] Cheng, C.-H., et al. (2003). Cobalt-Catalyzed Carbocyclization of o-Iodobenzaldehydes and o-Iodophenylketones with Alkynes. Organic Letters, 5(19), 3447-3450. View Source
